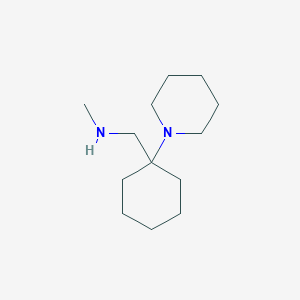
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the linear formula C13H26N2 . It has a molecular weight of 210.36 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is 1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 . This indicates that the molecule consists of a cyclohexyl group attached to a piperidinyl group via a methanamine linkage, with a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
“N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is a liquid at room temperature . It has a molecular weight of 210.36 . The compound’s InChI code is 1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of Imine, where its reaction with benzylamine under various temperature conditions was explored using density functional theory. This research provides insights into the optimal conditions for the synthesis of related compounds (Jafari, 2018).
- Another study focused on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, indicating the versatility of this compound in creating a range of derivatives with potential pharmaceutical applications (Froelich et al., 1996).
Applications in Materials Science
- Research has also been conducted on the use of similar compounds in the formation of Palladium(II) complexes. These complexes have shown potential in the polymerization of methyl methacrylate, highlighting the compound's relevance in materials science and polymer chemistry (Kim et al., 2014).
Potential Medical and Biological Applications
- A study on novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine revealed these compounds as "biased agonists" of serotonin 5-HT1A receptors, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
- Another study identified a compound structurally related to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine as a Wnt beta-catenin agonist, indicating potential for treating bone disorders (Pelletier et al., 2009).
Synthesis of Schiff Bases and Their Applications
- The synthesis of Schiff bases of this compound class has been explored for potential anticonvulsant agents. This highlights its utility in creating novel pharmaceutical agents (Pandey & Srivastava, 2011).
Photocytotoxic Properties in Medical Imaging
- Iron(III) complexes of N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine derivatives, including those structurally related to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, have been studied for their photocytotoxic properties in medical imaging (Basu et al., 2014).
Potential Antimalarial Agents
- A study has explored the structure-activity relationships and biological studies of a compound similar to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, revealing its potential as an antimalarial agent (Vallone et al., 2018).
Propriétés
IUPAC Name |
N-methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRGSINXCANDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCCC1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613301 |
Source


|
| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine | |
CAS RN |
41805-50-9 |
Source


|
| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














